molecular formula C10H9NOS B1654256 2-Thiophenemethanol, 5-(3-pyridinyl)- CAS No. 217188-15-3

2-Thiophenemethanol, 5-(3-pyridinyl)-

Cat. No. B1654256
M. Wt: 191.25 g/mol
InChI Key: XBSQDYZSJJZBOS-UHFFFAOYSA-N
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Description

2-Thiophenemethanol, 5-(3-pyridinyl)- is a chemical compound with the molecular formula C10H9NOS and a molecular weight of 191.25 . It is also known by other names such as 2-Hydroxymethylthiophene, 2-Thiophenecarbinol, Thiophene-2-methanol, 2-Thenyl alcohol, and Thiophene, 2-(hydroxymethyl)- .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom, which are similar to 2-Thiophenemethanol, 5-(3-pyridinyl)-, has been discussed in the literature . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Molecular Structure Analysis

The molecular structure of 2-Thiophenemethanol, 5-(3-pyridinyl)- is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

2-Thiophenemethanol, 5-(3-pyridinyl)- has a molecular weight of 191.25 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.

Safety And Hazards

The safety data sheet for 2-Thiophenemethanol indicates that it is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include washing hands and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(5-pyridin-3-ylthiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c12-7-9-3-4-10(13-9)8-2-1-5-11-6-8/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSQDYZSJJZBOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473496
Record name (5-pyridin-3-ylthiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiophenemethanol, 5-(3-pyridinyl)-

CAS RN

217188-15-3
Record name (5-pyridin-3-ylthiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 13 (116 mg, 0.61 mmol) in CH3OH (5 mL) was added sodium borohydride (23 mg, 0.61 mmol) in one portion. The resultant solution was stirred at room temperature for 10 min, stopped by the addition of aqueous sodium bicarbonate (50:50 satd. soln./water, v:v) and the solvent was removed in vacuo. The residue was partitioned between water (50 mL) and EtOAc (50 mL). The organic layer was collected and the aqueous was extracted with EtOAc (2×50 mL). The combined organic extracts were dried (MgSO4) and the solvent was removed in vacuo to afford the title compound 44 (116 mg, 99% yield) as an off white solid: mp=89-90° C.; 1H NMR (CDCl3) δ 8.82 (m, 1H), 8.49 (m, 1H), 7.84 (m, 1H), 7.31 (m, 1H), 7.22 (d, J=4.1 Hz, 1H), 7.01 (d, J=4.1 Hz, 1H), 4.85 (s, 2H); LRMS (ESI) m/z calcd for C11H10NOS [M+H]+ 192. found 192; HRMS (ESI) m/z calcd for C10H10NOS [M+H]+ 192.0483. found 192.0476; HPLC>99% (tR=10.18 min, 55 (A):45 (B) 0.009 (C); tR=3.52 min, 55 (A):45 (B) 0.1 (C)).
Name
Quantity
116 mg
Type
reactant
Reaction Step One
Quantity
23 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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